

impact of different sample storage conditions on acylcarnitine stability

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Compound of Interest

Compound Name: *L-Hexanoylcarnitine-d9*

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Technical Support Center: Acylcarnitine Stability in Stored Samples

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of acylcarnitines under various sample storage conditions. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing plasma and serum samples for acylcarnitine analysis?

For long-term storage, it is recommended to freeze heparinized plasma or serum samples.^[1] Plasma samples are stable for up to 983 days (approximately 2.7 years) when stored frozen.^[2] For shorter periods, plasma can be refrigerated for up to 21 days or kept at ambient temperature for up to 7 days.^[3] However, to minimize degradation, plasma should be frozen after collection and shipped on dry ice.^[4]

Q2: How do storage conditions affect acylcarnitine stability in Dried Blood Spots (DBS)?

Storage conditions, particularly temperature and humidity, significantly impact acylcarnitine stability in DBS.[5][6]

- Temperature: At -18°C, acylcarnitines in DBS are stable for at least 330 days.[7][8] However, prolonged storage at room temperature (greater than 14 days) leads to the hydrolysis of acylcarnitines into free carnitine and fatty acids.[7][8]
- Humidity: High humidity is particularly detrimental.[5] Most of the degradation of unsaturated, hydroxylated, and dicarboxylic acylcarnitines in DBS is attributed to high humidity during storage.[5] Storing DBS with desiccant to maintain low humidity (<30%) is crucial for preserving sample integrity.[5][6] In high temperature and high humidity conditions, most acylcarnitines can lose almost 50% of their initial concentration within eight days.[9]

Q3: Is there a difference in stability between short-chain and long-chain acylcarnitines?

Yes, the chain length of the acylcarnitine influences its stability. During storage at room temperature, short-chain acylcarnitines tend to hydrolyze more quickly than long-chain acylcarnitines.[7][8] However, one study noted that under conditions of high humidity, the stability of saturated acylcarnitines increases as the carbon chain length increases.[5]

Q4: How do multiple freeze-thaw cycles impact acylcarnitine concentrations in plasma?

While the direct effect on acylcarnitines is not extensively detailed in the provided results, studies on other metabolites in plasma show that repeated freeze-thaw cycles can affect stability.[10][11] It is generally recommended to minimize freeze-thaw cycles. For plasma samples intended for acylcarnitine profiling, they are stable for up to three freeze-thaw cycles.[2] To avoid repeated thawing of a bulk sample, it is best practice to aliquot plasma into smaller volumes before freezing.

Q5: What happens to free carnitine concentrations during sample storage?

During improper or prolonged storage at room temperature, acylcarnitines hydrolyze, which leads to a corresponding increase in the concentration of free carnitine (C0).[6][7][8] While individual acylcarnitine levels decrease, the total carnitine concentration (the sum of free and acylated carnitines) may remain relatively constant.[6][8]

Q6: Can I still use DBS samples that have been stored at room temperature for an extended period?

Using DBS stored long-term at room temperature for quantitative analysis is challenging due to significant degradation of acylcarnitines.^{[6][12]} This instability can lead to misinterpretation of results and inaccurate diagnoses.^{[6][12]} If such samples must be used, it is recommended to apply a correction for the sample decay during storage and to include control DBS from the same storage period for comparison.^{[6][7][8]} For validation studies, using fresh samples is strongly advised.^[6]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of acylcarnitines that may be related to sample storage and handling.

Observed Issue	Potential Cause (Storage-Related)	Recommended Action
Unexpectedly low acylcarnitine levels and/or abnormally high free carnitine (C0) levels.	The sample may have undergone hydrolysis due to prolonged storage at room temperature or exposure to high humidity (especially for DBS).[6][7][8]	Review the sample's storage history. If improper storage is suspected, the results may not be reliable. Recommend recollection if possible. For retrospective DBS analysis, use appropriate correction factors if available.[7][8]
Inconsistent or non-reproducible results from the same sample batch.	This could be due to variable storage conditions for different aliquots or the effects of multiple freeze-thaw cycles on a parent sample.	Ensure all samples and aliquots are stored under uniform, optimal conditions. Minimize freeze-thaw cycles by preparing single-use aliquots.[2]
Markedly decreased concentrations of unsaturated and hydroxylated acylcarnitines in DBS.	These specific acylcarnitine species are particularly susceptible to degradation in high humidity environments.[5]	Verify that DBS were stored with desiccant and in a humidity-controlled environment. Future collections should emphasize immediate and proper drying and storage.
Discrepancy between results from DBS and plasma collected at the same time.	There are inherent differences in acylcarnitine concentrations between DBS and plasma.[13] Furthermore, different storage conditions for each sample type could exacerbate these differences.	Be aware that direct comparison of absolute concentrations between DBS and plasma can be misleading.[13] CPT-1 deficiency can be missed in plasma, while CPT-2 deficiency can be missed in DBS.[13] Evaluate ratios of acylcarnitines, which may be more diagnostically robust.

Data Summary Tables

Table 1: Stability of Acylcarnitines in Dried Blood Spots (DBS)

Storage Condition	Duration	Stability Outcome	Reference
Room Temperature (>14 days)	>14 days	Acylcarnitines hydrolyze to free carnitine. Short-chain acylcarnitines degrade faster than long-chain ones.	[7][8]
Room Temperature	Long-term (years)	Significant decrease in short-, medium-, and long-chain acylcarnitines; significant increase in free carnitine.	[6][12]
-18°C	At least 330 days	Acylcarnitines are stable.	[7][8]
37°C with Low Humidity (<30%)	1 month	Most saturated acylcarnitines are stable. C10:1 and C16OH lost $\geq 20\%$ of initial levels.	[5]
37°C with High Humidity	35 days	Significant degradation of most acylcarnitines. C10:1, C14:1, and C3DC lost >90%.	[5]
High Temp & High Humidity	8 days	Most acylcarnitines lost almost 50% of their initial concentration.	[9]

Table 2: Stability of Acylcarnitines in Plasma/Serum

Storage Condition	Duration	Stability Outcome	Reference
Frozen	983 days (2.7 years)	Stable.	[2]
Frozen (-20°C)	1 month	Stable.	[1]
Refrigerated	5 days	Stable.	[1]
Room Temperature	5 days	Stable.	[1]
Freeze-Thaw Cycles	Up to 3 cycles	Stable.	[2]

Experimental Protocols

Methodology for Acylcarnitine Profile Analysis by Tandem Mass Spectrometry (MS/MS)

This protocol provides a general overview for the quantification of acylcarnitines in dried blood spots and plasma.

1. Sample Preparation (DBS)

- A small disc (typically 3.2 mm) is punched from the dried blood spot.[7][14]
- The disc is placed into a well of a microtiter plate.
- An extraction solution, usually methanol containing isotopic internal standards, is added to each well.[7][14]
- The plate is agitated for a set time (e.g., 30 minutes) to allow for the extraction of acylcarnitines from the filter paper.[14]
- The extract is then transferred to a new plate and dried, often under a stream of nitrogen.[14]

2. Sample Preparation (Plasma)

- A small volume of plasma (e.g., 10 µL) is required.[15]
- The plasma is mixed with an extraction solution containing isotopic internal standards.

- Proteins are precipitated and then separated by centrifugation.
- The supernatant containing the acylcarnitines is transferred to a new tube or plate for further processing.

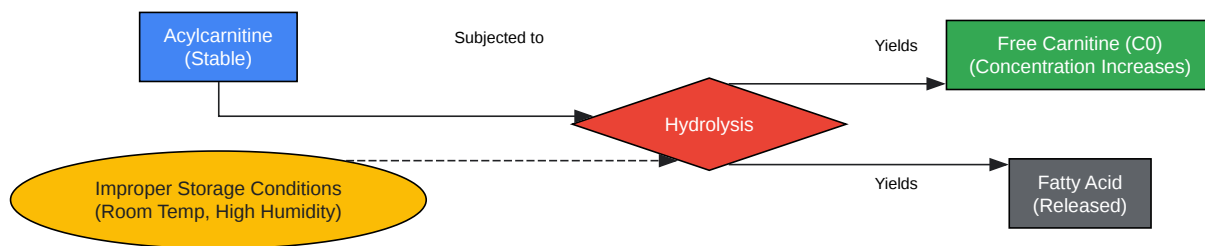
3. Derivatization (Butylation)

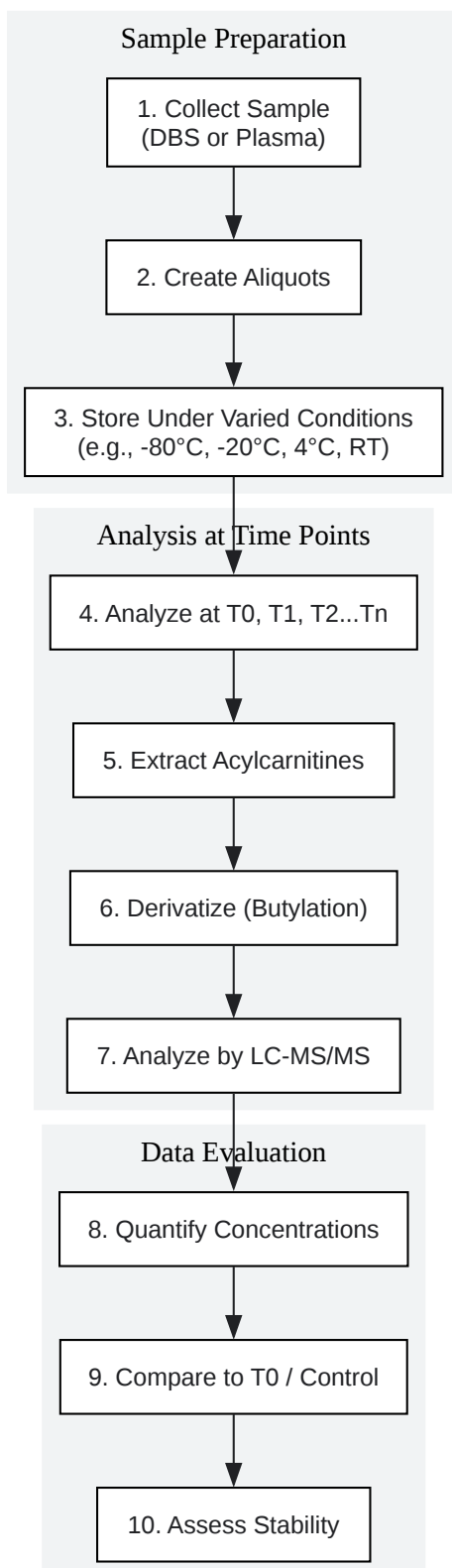
- To improve detection by mass spectrometry, the extracted acylcarnitines are often converted to their butyl esters.[\[7\]](#)[\[8\]](#)
- A solution of n-butanol with hydrochloric acid (butanol-HCl) is added to the dried extract.[\[14\]](#)
- The sample is heated (e.g., at 60°C for 30 minutes) to facilitate the esterification reaction.[\[14\]](#)
- After the reaction, the sample is dried again.
- The derivatized sample is finally reconstituted in a solvent suitable for injection into the LC-MS/MS system.[\[14\]](#)

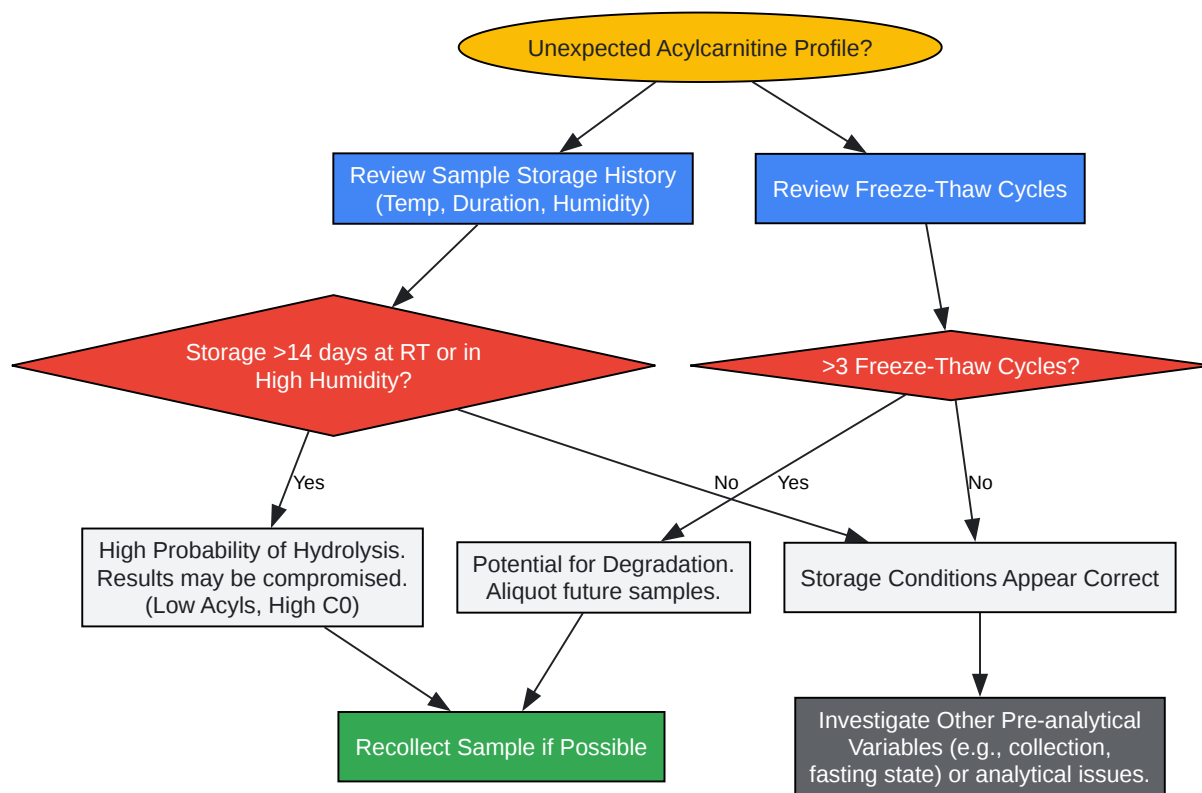
4. Analysis by Tandem Mass Spectrometry (MS/MS)

- The analysis is typically performed using a tandem mass spectrometer, often coupled with liquid chromatography (LC-MS/MS) or via flow injection analysis (FIA-MS/MS).[\[16\]](#)[\[17\]](#)[\[18\]](#)
- The instrument is operated in positive ion mode.
- A precursor ion scan is commonly used to detect all acylcarnitine species. This method scans for all parent ions that produce a specific product ion at m/z 85 upon fragmentation, which is characteristic of the carnitine moiety.[\[16\]](#)
- Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.

Visualizations







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